![molecular formula C21H13F3N4O3S B2542403 3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114914-92-9](/img/structure/B2542403.png)

3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

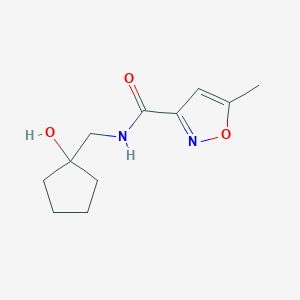

The compound is a heterocyclic molecule that contains several functional groups and substructures, such as benzodioxole, oxadiazole, and pyridazine rings. These substructures are known for their potential biological activities and are often explored in the synthesis of new pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was achieved through the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the benzodioxol and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using single-crystal X-ray diffraction analysis. For example, the parent [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide was found to have a planar structure with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles at the nitroxyl nitrogen atoms . These structural features could influence the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of the oxadiazole and pyridazine rings has been explored in various chemical reactions. For instance, imidazo[1,2-b]pyridazines have been synthesized and tested for their interaction with benzodiazepine receptors, indicating that these heterocycles can engage in biological interactions . The presence of substituents such as trifluoromethyl groups could further modulate the chemical reactivity and binding affinity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. Strong π-π stacking and C-H⋯O hydrogen bonding interactions can lead to high crystal density, as observed in the [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides . These interactions could also affect the solubility, stability, and overall physical properties of the compound .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including those with pyridazine derivatives, has been a significant focus of research. These efforts aim to explore the chemical properties, structural characterization, and potential applications of these compounds in various fields. Studies have detailed the synthesis routes, involving multicomponent reactions, to generate compounds with potential biological and industrial applications (Akbas et al., 2018).

Antimicrobial and Anticancer Properties

Several research efforts have explored the antimicrobial and anticancer properties of pyridazine derivatives. These compounds have been evaluated against various bacterial strains and cancer cell lines, showcasing their potential as therapeutic agents. The structural diversity of these compounds allows for targeted modifications to enhance their biological activities. For instance, novel heterocyclic compounds containing sulfonamido moieties have shown promising antibacterial activities, suggesting their utility as antibacterial agents (Azab et al., 2013).

Antiviral Activity

The antiviral potential of pyridazine derivatives has also been investigated, with some compounds demonstrating promising activities against viruses such as HAV and HSV-1. This highlights the potential of these compounds in developing new antiviral therapies (Hashem et al., 2007).

Herbicidal and Agricultural Applications

Research into the herbicidal activities of pyridazine derivatives has revealed their potential in agricultural applications. Some synthesized compounds have exhibited excellent herbicidal activities, suggesting their use in developing new herbicides. This application is particularly relevant for compounds that can act at low doses, offering a more efficient and environmentally friendly approach to weed management (Xu et al., 2012).

Propriétés

IUPAC Name |

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N4O3S/c22-21(23,24)14-4-1-12(2-5-14)20-25-18(31-28-20)10-32-19-8-6-15(26-27-19)13-3-7-16-17(9-13)30-11-29-16/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBWWENOZXIYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)